molecular formula C25H27N5O3S B10870055 (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10870055
M. Wt: 477.6 g/mol
InChI Key: NPFJSCIVSYHCDP-UHFFFAOYSA-N
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole ring, a methoxyphenyl group, and a morpholine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the methoxyphenyl group and the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This involves scaling up the laboratory procedures and employing industrial-grade equipment and reagents. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

(4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one
  • (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-chlorophenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H27N5O3S

Molecular Weight

477.6 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-methoxyphenyl)-4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-1H-pyrazol-3-one

InChI

InChI=1S/C25H27N5O3S/c1-17(26-11-12-29-13-15-33-16-14-29)22-23(18-7-9-19(32-2)10-8-18)28-30(24(22)31)25-27-20-5-3-4-6-21(20)34-25/h3-10,28H,11-16H2,1-2H3

InChI Key

NPFJSCIVSYHCDP-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C5=CC=C(C=C5)OC

Origin of Product

United States

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